2-Phenyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid
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Overview
Description
2-Phenyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields, including pharmaceuticals and materials science. This compound features a pyrimidine ring substituted with a phenyl group and a trifluoroethoxy group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Phenyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles: These compounds share the trifluoroethoxy group and have shown potential as anti-cancer and anti-diabetic agents.
2-(4-(2,2,2-trifluoroethoxy)phenyl)-1,3-thiazolidine-4-one: Known for its inhibitory effects on specific enzymes and potential therapeutic applications.
Uniqueness
2-Phenyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its trifluoroethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H9F3N2O3 |
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Molecular Weight |
298.22 g/mol |
IUPAC Name |
2-phenyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C13H9F3N2O3/c14-13(15,16)7-21-10-6-9(12(19)20)17-11(18-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,19,20) |
InChI Key |
DWBIPHXUGRFFFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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